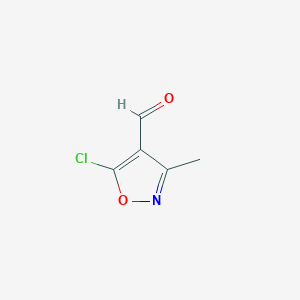

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(2-8)5(6)9-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSMJAWLKIXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with thionyl chloride, followed by reduction and subsequent formylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid

Reduction: 5-Chloro-3-methyl-1,2-oxazole-4-methanol

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview : 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde serves as a crucial building block in the development of pharmaceutical compounds. Its unique oxazole ring structure allows for diverse modifications that can enhance biological activity.

Applications :

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxazole ring can lead to enhanced activity against various bacterial strains.

- Anticancer Research : The compound has been investigated for its potential in anticancer therapies. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development .

Organic Synthesis

Overview : The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Reactions :

- Oxidation : this compound can be oxidized to form carboxylic acids, which are valuable intermediates in organic synthesis.

- Reduction : The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride, facilitating further synthetic applications .

- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring, leading to a variety of substituted oxazole derivatives with tailored properties for specific applications .

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Substituted oxazole derivatives | Halogens, nitrating agents |

Biological Studies

Overview : The biological activity of this compound has been explored extensively, particularly regarding its interaction with enzymes and receptors.

Mechanism of Action :

The compound interacts with specific molecular targets within biological systems. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways related to disease processes, providing insights into its potential therapeutic roles .

Case Study :

A research article highlighted the compound's role in enzyme inhibition studies where it was found to effectively inhibit a key enzyme involved in bacterial cell wall synthesis. This inhibition was linked to structural modifications that enhance binding affinity to the enzyme's active site .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride

- 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid

- 5-Chloro-3-methyl-1,2-oxazole-4-methanol

Uniqueness

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its bioactive potential. Its molecular formula is , and it is characterized by the presence of a chloro group and an aldehyde functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may possess similar properties.

Mechanism of Action:

- Target Interaction: The compound is hypothesized to interact with bacterial cell membranes or specific intracellular targets, leading to disruption of cellular functions.

- Biochemical Pathways: It may affect pathways involved in cell wall synthesis or metabolic processes critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary data suggest that it may inhibit the proliferation of cancer cells through several mechanisms.

Research Findings:

-

Cell Line Studies: In vitro studies have shown that the compound exhibits cytotoxic effects against various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Mechanism of Action:

- Apoptosis Induction: The compound appears to induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers.

- Cell Cycle Arrest: It has been suggested that the compound may cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various tumor cell lines. The results indicated a dose-dependent inhibition of cell growth with significant selectivity towards tumor cells compared to normal cells. The study highlighted the potential for further development into an anticancer therapeutic agent .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, the compound was tested against both Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

| Biological Activity | Tested Cell Lines | IC50 Values (µM) | MIC Values (µg/mL) |

|---|---|---|---|

| Anticancer | HeLa | 5 | - |

| MCF-7 | 10 | - | |

| A549 | 8 | - | |

| Antimicrobial | S. aureus | - | 15 |

| E. coli | - | 20 |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves multi-step reactions. For analogs like this compound, the isoxazole ring is often constructed via cyclization reactions using precursors such as β-diketones or nitrile oxides. A carbaldehyde group can be introduced via formylation reactions (e.g., Vilsmeier-Haack) or oxidation of hydroxymethyl intermediates. Optimization may involve adjusting catalysts (e.g., Lewis acids), temperature, and solvent polarity to improve yield and purity. For example, fluorinated benzaldehydes have been used in analogous syntheses to stabilize reactive intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the carbaldehyde proton (~9-10 ppm) and substituent positions (e.g., chlorine and methyl groups).

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement to resolve structural ambiguities, such as bond lengths and angles in the oxazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at position 5 enhances electrophilicity at the carbaldehyde position, making it reactive toward nucleophilic additions (e.g., Grignard reagents). The methyl group at position 3 sterically shields the oxazole ring, potentially directing regioselectivity in reactions. Computational studies (DFT) can model charge distribution and predict sites for functionalization. Comparative studies with analogs (e.g., sulfonyl chloride derivatives) highlight how substituent positioning alters reactivity .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities in test compounds. To address this:

- Reproducibility Checks : Replicate experiments under standardized protocols.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays.

- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., trifluoromethylphenyl oxazoles) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Tools like SwissADME or AutoDock can estimate:

- Lipophilicity (LogP) : Affects membrane permeability.

- Metabolic Stability : Cytochrome P450 enzyme interactions.

- Bioavailability : Solubility and absorption parameters. For oxazole derivatives, trifluoromethyl groups (in analogs) improve metabolic stability, suggesting similar modifications could enhance this compound’s drug-likeness .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s role in medicinal chemistry?

- In Vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

- SAR Studies : Synthesize derivatives with varying substituents (e.g., replacing chloro with bromo) to map activity trends.

- Toxicity Profiling : Use zebrafish or murine models to assess acute toxicity and organ-specific effects .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

The oxazole ring can exhibit tautomerism, affecting reactivity. High-resolution X-ray data (collected at low temperature to reduce thermal motion) can distinguish between tautomers by precisely locating hydrogen atoms. SHELXL’s refinement tools are critical for modeling disorder or alternative conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.